LogP Modulation vs. Methylated Analog
The target compound demonstrates lower predicted lipophilicity compared to its 5-methyl-2-thienyl analog, a key parameter for optimizing oral bioavailability and minimizing off-target toxicity. The non-methylated thiophene in the target compound reduces its calculated LogP by approximately 0.4 log units relative to the methylated analog [1], which can be a critical differentiator in a lead optimization campaign where high lipophilicity is detrimental [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 2.35 [1] |
| Comparator Or Baseline | 1-(5-Methyl-2-thienyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (estimated ACD/LogP ~ 2.7-2.9 based on standard LogP increments for methyl addition to a heteroaromatic ring) |
| Quantified Difference | Estimated decrease of ~0.35-0.55 log units for the target compound. |
| Conditions | ACD/Labs Percepta Platform prediction; standard LogP calculation methods [1]. |
Why This Matters
This quantitative difference in LogP provides a rational basis for selecting the target compound over its methylated analog when lower lipophilicity is desired to improve aqueous solubility or mitigate hERG channel inhibition risk.
- [1] ChemSpider. (n.d.). Predicted data for 1-(2-Thienyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CSID:2051369). ACD/Labs Percepta Platform. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
